Bis(4-hydroxybutyl) terephthalate

描述

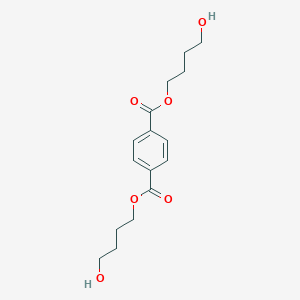

Structure

3D Structure

属性

IUPAC Name |

bis(4-hydroxybutyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c17-9-1-3-11-21-15(19)13-5-7-14(8-6-13)16(20)22-12-4-2-10-18/h5-8,17-18H,1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLFFZIIRRKXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCCCO)C(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451455 | |

| Record name | bis(hydroxybutyl) terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23358-95-4 | |

| Record name | bis(hydroxybutyl) terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-hydroxybutyl) terephthalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEN57P2BTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Bis(4-hydroxybutyl) Terephthalate from Terephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(4-hydroxybutyl) terephthalate (BHBT), a key monomer in the production of poly(butylene terephthalate) (PBT) and other specialty polyesters. This document details the core process of direct esterification of terephthalic acid (TPA) with 1,4-butanediol (BDO), offering insights into reaction parameters, catalytic systems, and analytical methodologies for product characterization.

Introduction

This compound (BHBT) is a crucial intermediate in the polymer industry, primarily serving as a precursor for the synthesis of PBT, a high-performance thermoplastic with excellent mechanical and thermal properties. The synthesis of high-purity BHBT is paramount to achieving the desired molecular weight and characteristics of the final polymer. The most common and direct route to BHBT is the esterification of terephthalic acid with an excess of 1,4-butanediol. This guide will explore the fundamental aspects of this synthesis, providing detailed experimental protocols and quantitative data to aid researchers in their laboratory and development endeavors.

Reaction Pathway: Direct Esterification

The synthesis of BHBT from TPA and BDO is a two-step esterification reaction. In the first step, one molecule of TPA reacts with one molecule of BDO to form the monoester, mono(4-hydroxybutyl) terephthalate. Subsequently, the monoester reacts with a second molecule of BDO to yield the desired diester, this compound, with the elimination of two molecules of water.

Figure 1: Reaction pathway for the synthesis of BHBT from TPA and BDO.

Experimental Protocols

Direct Esterification using Lithium Acetate Catalyst

This protocol is a common method for the laboratory-scale synthesis of BHBT.

Materials:

-

Terephthalic acid (TPA): 166 g (1.00 mole)

-

1,4-butanediol (BDO): 180 g (2.00 moles)

-

Lithium acetate: a small amount (catalyst)

-

Nitrogen gas

Equipment:

-

Autoclave equipped with a stirrer and a distillation outlet

Procedure: [1]

-

Charge the autoclave with terephthalic acid, 1,4-butanediol, and a small amount of lithium acetate.[1]

-

Seal the autoclave and purge with nitrogen gas.

-

Pressurize the autoclave with nitrogen to 3 kg/cm ².[1]

-

Heat the mixture to 260°C while stirring.[1]

-

Maintain the reaction at 260°C for 3 hours. During this time, water formed during the esterification will be removed through the distillation outlet.[1]

-

After 3 hours, cool the reactor to room temperature.

-

The resulting product is this compound.

Direct Esterification using a Mixed Catalyst System

This protocol is optimized for a faster reaction and to minimize the formation of tetrahydrofuran (THF), a common byproduct from the dehydration of BDO.

Materials:

-

Terephthalic acid (TPA)

-

1,4-butanediol (BDO)

-

Butylstannoic acid (catalyst)

-

Titanium tetrabutoxide (catalyst)

Procedure: [2]

-

Combine terephthalic acid and 1,4-butanediol in a molar ratio of 1:1.7.[2]

-

Add butylstannoic acid (0.05 mole % relative to TPA) and titanium tetrabutoxide (0.025 mole % relative to TPA) as catalysts.[2]

-

Heat the reaction mixture to 210°C with stirring.[2]

-

The reaction is considered complete when the mixture becomes clear, which typically occurs in about 2.5 hours.[2]

-

During the reaction, a loss of approximately 6% of the 1,4-butanediol to dehydration may be observed.[2]

Quantitative Data

The efficiency of BHBT synthesis is highly dependent on the choice of catalyst and reaction conditions. While direct comparative data for the synthesis from TPA is limited in the public literature, data from the related transesterification of bis(2-hydroxyethyl) terephthalate (BHET) with BDO provides valuable insights into catalyst performance.

Table 1: Comparison of Catalysts for the Transesterification of BHET to BHBT

| Catalyst | Catalyst Concentration (wt%) | Temperature (°C) | BHET Conversion (%) | BHBT Yield (mol/L) |

| Titanium Isopropoxide (Ti-IP) | 0.1 - 0.3 | 210 | 98.93 | 0.99 |

| Zinc Acetate (Zn-A) | 0.1 - 0.3 | Lower temperatures | High activity | - |

| Antimony (III) Oxide | - | - | Lower activity | - |

| Tin (II) Chloride | - | - | Lower activity | - |

Data sourced from a study on the transesterification of BHET.[3]

Experimental Workflow and Logic

The general workflow for the synthesis and analysis of BHBT involves several key stages, from reactant preparation to final product characterization.

References

An In-depth Technical Guide to Bis(4-hydroxybutyl) terephthalate (CAS: 23358-95-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-hydroxybutyl) terephthalate (BHBT), identified by CAS number 23358-95-4, is a diester monomer that serves as a crucial building block in the field of polymer chemistry.[1][2][3][4] Primarily, it is an intermediate in the synthesis of poly(butylene terephthalate) (PBT), a thermoplastic engineering polymer with wide-ranging applications.[1][2][3][4] While not a therapeutic agent itself, its role in creating specialized and biodegradable polyesters positions it as a compound of interest for advanced applications, including the potential development of novel drug delivery systems.[1][5] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to the scientific and research community.

Chemical and Physical Properties

This compound is a white to off-white solid under standard conditions.[6] It is characterized by the presence of a central terephthalate core with two 4-hydroxybutyl ester side chains. This bifunctional nature, with terminal hydroxyl groups, is key to its function in polymerization reactions.[1] The compound is soluble in organic solvents like ethanol, acetone, chloroform, and methanol, but has limited solubility in water.[2][7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23358-95-4 | [9] |

| Molecular Formula | C16H22O6 | [9][10] |

| Molecular Weight | 310.34 g/mol | [9][10] |

| Appearance | White to Off-White Solid | [6] |

| Melting Point | 94 °C | [1] |

| Boiling Point | 483.1±35.0 °C (Predicted) | [1] |

| Solubility | Soluble in ethanol, acetone, chloroform (slightly), methanol (slightly) | [2][8] |

| InChI Key | MRLFFZIIRRKXBJ-UHFFFAOYSA-N | |

| SMILES | O=C(OCCCCO)C1=CC=C(C(OCCCCO)=O)C=C1 | [11] |

Synthesis and Polymerization

The primary application of this compound is as a monomer for the synthesis of PBT and other copolyesters.[1] Its bifunctional molecular structure, featuring hydroxyl termini, allows it to undergo polycondensation reactions with diacids or their derivatives.[1]

Synthesis of this compound

The synthesis of BHBT can be achieved through several routes, most commonly via the esterification of terephthalic acid with 1,4-butanediol or the transesterification of dimethyl terephthalate with 1,4-butanediol.[7][12] The transesterification route is also a key process in chemical recycling of polyethylene terephthalate (PET) waste, where bis(2-hydroxyethyl) terephthalate (BHET) is converted to BHBT.[13]

Diagram 1: Synthesis of this compound via Esterification

Caption: Esterification of terephthalic acid and 1,4-butanediol to synthesize BHBT.

Polycondensation of this compound to PBT

Once synthesized, BHBT monomers undergo polycondensation at high temperatures and under vacuum to form high molecular weight poly(butylene terephthalate).[12] This reaction involves the formation of ester linkages between the monomers with the elimination of a small molecule, typically water or 1,4-butanediol.

Diagram 2: Experimental Workflow for PBT Synthesis from BHBT

Caption: Workflow for the polycondensation of BHBT to produce PBT.

Applications in Research and Drug Development

While this compound does not have direct pharmacological activity, its role in polymer synthesis is of significant interest to the drug development community, particularly in the area of drug delivery. The resulting polyesters, such as PBT and its copolymers, can be engineered to have specific properties for controlled release applications.

A related monomer, bis(2-hydroxyethyl) terephthalate (BHET), has been used to synthesize biodegradable polyesters for drug delivery.[14] For example, a biodegradable poly(mannitol-citric-sebacate) polymer based on BHET has been successfully used as a carrier for the model drug Doxorubicin, demonstrating a biphasic release profile.[14] This suggests that similar polymers derived from BHBT could be explored for creating biocompatible and biodegradable drug delivery systems.

Furthermore, BHBT is a key component in the synthesis of biodegradable plastics like poly(butylene adipate-co-terephthalate) (PBAT), which are being investigated for various biomedical applications.[1]

Experimental Protocols

Synthesis of this compound

The following protocol is based on the esterification of terephthalic acid and 1,4-butanediol.[10]

-

Materials:

-

Terephthalic acid (1.00 mole, 166 g)

-

1,4-butanediol (2.00 moles, 180 g)

-

Lithium acetate (catalyst, small amount)

-

Nitrogen gas

-

-

Procedure:

-

Charge an autoclave equipped with a stirrer and a distillation outlet with terephthalic acid, 1,4-butanediol, and lithium acetate.

-

Pressurize the autoclave with nitrogen gas to 3 kg/cm ².

-

Heat the mixture to 260°C and maintain this temperature for 3 hours with constant stirring.

-

During the reaction, water will be formed as a by-product and should be removed through the distillation outlet.

-

After 3 hours, the reaction is complete, yielding this compound.

-

Polycondensation of this compound

This protocol describes the polycondensation of BHBT to form PBT. Kinetic studies have shown this to be a second-order reaction.[11]

-

Materials:

-

This compound (monomer)

-

Titanium tetrabutoxide (catalyst)

-

-

Procedure:

-

Place the BHBT monomer and titanium tetrabutoxide catalyst in a suitable reaction vessel equipped for high-temperature and vacuum conditions.

-

Heat the mixture to 270°C.

-

Apply a vacuum to the system to facilitate the removal of the 1,4-butanediol by-product, which drives the polymerization reaction forward.

-

The progress of the reaction can be monitored by measuring the viscosity of the polymer melt.

-

Continue the reaction until the desired molecular weight of the PBT is achieved.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin and serious eye irritation, and is harmful if swallowed, in contact with skin, or if inhaled.[15] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.[15]

Conclusion

This compound is a valuable monomer in polymer chemistry with a well-established role in the production of PBT and other polyesters. For researchers in drug development and materials science, the significance of BHBT lies in its potential to create novel polymers with tailored properties for applications such as controlled drug release and biodegradable medical devices. While the compound itself is not biologically active, the polymers derived from it represent a promising area for future research and development at the intersection of materials science and pharmacology.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Bis(4-hydroxybutyl)terephthalate CAS#: 23358-95-4 [m.chemicalbook.com]

- 4. Bis(4-hydroxybutyl)terephthalate | 23358-95-4 [chemicalbook.com]

- 5. WO2024112099A1 - Recycled bis(4-hydroxybutyl)terephthalate, method for preparing same, and polyester resin using same - Google Patents [patents.google.com]

- 6. d-nb.info [d-nb.info]

- 7. api.pageplace.de [api.pageplace.de]

- 8. Bis(hydroxybutyl) terephthalate | C16H22O6 | CID 11001391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and polycondensation of bis-(4-hydroxybutyl) terephthalate - Publications of the IAS Fellows [repository.ias.ac.in]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Understanding the Production Process of Polybutylene Terephthalate (PBT) [chemanalyst.com]

- 13. pure.uos.ac.kr [pure.uos.ac.kr]

- 14. researchgate.net [researchgate.net]

- 15. This compound | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to Bis(4-hydroxybutyl) terephthalate: Molecular Structure, Weight, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(4-hydroxybutyl) terephthalate (BHBT), a significant monomer in polymer chemistry. The document details its molecular structure, physicochemical properties, and outlines a common experimental protocol for its synthesis.

Molecular Structure and Properties

This compound is a diester monomer that serves as a crucial precursor in the synthesis of various polyesters, most notably Poly(butylene terephthalate) (PBT).[1] Its bifunctional nature, characterized by two hydroxyl end-groups, allows it to undergo polycondensation reactions.[1]

The molecular structure of this compound consists of a central terephthalate core to which two 4-hydroxybutyl chains are attached via ester linkages.

Molecular Formula: C₁₆H₂₂O₆

Molecular Weight: 310.34 g/mol [2]

A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂O₆ | [2] |

| Molecular Weight | 310.34 g/mol | [2] |

| IUPAC Name | bis(4-hydroxybutyl) benzene-1,4-dicarboxylate | [2] |

| CAS Number | 23358-95-4 | [2] |

Synthesis of this compound

This compound is primarily synthesized through the direct esterification of terephthalic acid with an excess of 1,4-butanediol.[3] This reaction is typically carried out at elevated temperatures with the aid of a catalyst.[3][4] Another method involves the transesterification of dimethyl terephthalate (DMT) or Bis(2-hydroxyethyl) terephthalate (BHET) with 1,4-butanediol.[5][6][7]

The following is a generalized laboratory-scale protocol for the synthesis of this compound from terephthalic acid and 1,4-butanediol.

Materials:

-

Terephthalic acid (TPA)

-

1,4-butanediol (BDO)

-

Catalyst (e.g., Lithium acetate)[4]

-

Inert gas (e.g., Nitrogen)

Equipment:

-

Autoclave or a glass reactor equipped with a mechanical stirrer, distillation outlet/condenser, and a nitrogen inlet.

-

Heating mantle with a temperature controller.

Procedure:

-

The reactor is charged with terephthalic acid and 1,4-butanediol. A typical molar ratio of BDO to TPA is 2:1.[4]

-

A catalytic amount of lithium acetate is added to the mixture.[4]

-

The reactor is purged with nitrogen and pressurized.[4]

-

The mixture is heated to approximately 260°C and stirred.[4]

-

The reaction is allowed to proceed for several hours, during which water, a by-product of the esterification, is continuously removed via distillation.[4]

-

Upon completion, the resulting product is this compound.

Role in Polymer Synthesis

This compound is a key intermediate in the two-stage synthesis of Poly(butylene terephthalate) (PBT).[3] Following its synthesis (the esterification stage), BHBT undergoes polycondensation at higher temperatures and under a high vacuum.[3] In this stage, the hydroxyl groups of the BHBT monomers react, eliminating 1,4-butanediol and forming the long polymer chains of PBT.[3]

The workflow for the synthesis of PBT, highlighting the formation of the this compound intermediate, is illustrated in the diagram below.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. Bis(hydroxybutyl) terephthalate | C16H22O6 | CID 11001391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2024112099A1 - Recycled bis(4-hydroxybutyl)terephthalate, method for preparing same, and polyester resin using same - Google Patents [patents.google.com]

- 7. pure.uos.ac.kr [pure.uos.ac.kr]

The Central Role of Bis(4-hydroxybutyl) Terephthalate in Polybutylene Terephthalate (PBT) Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybutylene terephthalate (PBT) is a semi-crystalline thermoplastic polyester renowned for its excellent mechanical strength, thermal stability, and chemical resistance. These properties have established PBT as a critical material in various high-performance applications, including automotive components, electrical and electronic devices, and even in specialized drug delivery systems. The synthesis of high-quality PBT is fundamentally reliant on the formation and subsequent polymerization of a key intermediate: bis(4-hydroxybutyl) terephthalate (BHBT). This technical guide provides an in-depth exploration of the pivotal role of BHBT in the two primary industrial routes for PBT synthesis: the transesterification of dimethyl terephthalate (DMT) and the direct esterification of purified terephthalic acid (PTA), both with 1,4-butanediol (BDO).

The Two-Stage Synthesis of PBT: A Process Centered on BHBT

The industrial production of PBT is predominantly a two-stage process. The first stage involves the synthesis of this compound (BHBT) and its oligomers. The second stage is the polycondensation of this intermediate to produce high molecular weight PBT.[1][2][3]

1. Transesterification Route (DMT Process): In this established method, dimethyl terephthalate (DMT) is reacted with an excess of 1,4-butanediol (BDO) in the presence of a catalyst.[1][2] This reaction, a transesterification, involves the exchange of the methoxy groups of DMT with the hydroxybutyl groups from BDO, leading to the formation of BHBT and methanol as a byproduct.[1] The continuous removal of methanol from the reaction mixture drives the equilibrium towards the formation of the desired intermediate.[4]

2. Direct Esterification Route (PTA Process): A more contemporary and economically favorable method, particularly in Asia, is the direct esterification of purified terephthalic acid (PTA) with 1,4-butanediol.[3][5] This process also yields BHBT and its oligomers, but with water as the byproduct instead of methanol.[2][3] The removal of water is crucial for achieving high conversion rates to the intermediate.

In both synthetic pathways, the formation of BHBT is the critical precursor step. The bifunctional nature of the BHBT monomer, with its terminal hydroxyl groups, allows for the subsequent chain-building polycondensation reaction.[6]

Quantitative Data on PBT Synthesis

The reaction conditions for both the formation of BHBT and its subsequent polycondensation significantly influence the final properties of the PBT polymer. The following tables summarize typical quantitative data for both the DMT and PTA routes.

Table 1: Typical Reaction Parameters for PBT Synthesis via the Transesterification (DMT) Route

| Parameter | Transesterification Stage | Polycondensation Stage | Reference(s) |

| Reactants | Dimethyl Terephthalate (DMT), 1,4-Butanediol (BDO) | This compound (BHBT) oligomers | [1] |

| BDO:DMT Molar Ratio | 1.5:1 to 2.5:1 | - | [7] |

| Temperature | 150°C - 235°C | 235°C - 250°C | [1][7] |

| Pressure | Atmospheric | < 1 mbar (High Vacuum) | [1][7] |

| Catalyst | Tetrabutyl titanate (TBT) | Tetrabutyl titanate (TBT) | [1][7] |

| Catalyst Concentration | 0.03 - 0.1 wt% of DMT | - | [7] |

| Byproduct | Methanol | Excess 1,4-Butanediol | [1] |

| Reaction Time | Until methanol evolution ceases | 1 - 3 hours | [1] |

| Resulting Intrinsic Viscosity | - | Varies based on time and vacuum | [1] |

Table 2: Typical Reaction Parameters for PBT Synthesis via the Direct Esterification (PTA) Route

| Parameter | Esterification Stage | Polycondensation Stage | Reference(s) |

| Reactants | Purified Terephthalic Acid (PTA), 1,4-Butanediol (BDO) | This compound (BHBT) oligomers | [3] |

| BDO:PTA Molar Ratio | 1.6:1 to 3.5:1 | - | [8] |

| Temperature | 230°C - 250°C | 240°C - 260°C | [3][8] |

| Pressure | 0.5 - 0.9 bar | < 1 mmHg (High Vacuum) | [3][8] |

| Catalyst | Tetraisopropyl titanate (TPT) or Tetrabutyl titanate (TBT) | Same as esterification or additional polycondensation catalyst | [3][8] |

| Catalyst Concentration | 60 - 120 ppm | - | [8] |

| Byproduct | Water, Tetrahydrofuran (THF) | Excess 1,4-Butanediol | [3][8] |

| Residence/Reaction Time | 70 - 150 minutes | 2 - 4 hours | [3][8] |

| Resulting Intrinsic Viscosity | 0.1 - 0.2 dl/g (prepolymer) | 0.4 - 1.25 dl/g | [8][9] |

Experimental Protocols

The following are generalized laboratory-scale protocols for the synthesis of PBT, illustrating the central role of BHBT formation.

Protocol 1: PBT Synthesis from DMT and BDO

Materials:

-

Dimethyl terephthalate (DMT)

-

1,4-butanediol (BDO)

-

Tetrabutyl titanate (TBT) catalyst

-

High-purity nitrogen gas

Equipment:

-

Glass reactor with a mechanical stirrer, nitrogen inlet, distillation column, condenser, and vacuum connection.

-

Heating mantle with a programmable temperature controller.

-

Graduated cylinder for methanol collection.

-

High-vacuum pump.

Procedure:

Stage 1: Transesterification to form BHBT

-

Reactor Charging: Charge the reactor with DMT and BDO in a molar ratio of approximately 1:1.8.[7]

-

Catalyst Addition: Add TBT catalyst at a concentration of 0.05% by weight of DMT.[7] The catalyst can be pre-mixed with a small amount of BDO.

-

Inert Atmosphere: Purge the reactor with nitrogen to remove oxygen.

-

Heating and Reaction: Begin stirring and heat the mixture to approximately 150°C to melt the DMT. Gradually increase the temperature to 200-235°C.[7]

-

Methanol Removal: Methanol will distill as the reaction proceeds. Collect the methanol in a graduated cylinder to monitor the reaction progress. The transesterification is considered complete when the collected methanol volume approaches the theoretical amount.[7]

Stage 2: Polycondensation of BHBT

-

Temperature and Vacuum Adjustment: Once methanol evolution ceases, increase the temperature to 235-250°C.[1] Gradually reduce the reactor pressure to below 1 mbar.[1]

-

Polymerization: Maintain these conditions for 1-3 hours. The viscosity of the molten mass will increase as the PBT polymer chains grow. Excess BDO is removed during this stage.[1]

-

Product Recovery: Bring the reactor back to atmospheric pressure with nitrogen. The molten PBT can then be extruded and pelletized.

Protocol 2: PBT Synthesis from PTA and BDO

Materials:

-

Purified terephthalic acid (PTA)

-

1,4-butanediol (BDO)

-

Tetraisopropyl titanate (TPT) catalyst

-

High-purity nitrogen gas

Equipment:

-

Same as in Protocol 1.

Procedure:

Stage 1: Direct Esterification to form BHBT

-

Reactant Slurry: Combine PTA and BDO in a molar ratio of approximately 1:2.0 in the reactor to form a slurry.[3][8]

-

Catalyst Addition: Add TPT catalyst (e.g., 100 ppm).

-

Inert Atmosphere: Purge the reactor with nitrogen.

-

Heating and Reaction: Start stirring and heat the mixture to 230-250°C under a pressure of 0.5-0.9 bar.[8]

-

Water Removal: Water, along with some THF, will be generated and should be continuously removed via the distillation column. The reaction is continued for 80-120 minutes until the PTA is consumed, which can be observed by the clarification of the reaction mixture.[8]

Stage 2: Polycondensation of BHBT

-

Temperature and Vacuum Adjustment: Increase the temperature to 240-260°C and gradually apply a high vacuum, reducing the pressure to below 1 mmHg.[3]

-

Polymerization: Continue the reaction under high vacuum for 2-4 hours to achieve the desired molecular weight, indicated by an increase in melt viscosity.[3] Excess BDO is removed.

-

Product Recovery: Cool the reactor under a nitrogen atmosphere before extruding and pelletizing the PBT polymer.

Visualizing the Synthesis of PBT

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in PBT synthesis, highlighting the central position of the BHBT intermediate.

Caption: Chemical pathways for PBT synthesis via BHBT intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Understanding the Production Process of Polybutylene Terephthalate (PBT) [chemanalyst.com]

- 3. benchchem.com [benchchem.com]

- 4. upcommons.upc.edu [upcommons.upc.edu]

- 5. CN115286776B - Preparation method of polyadipate/butylene terephthalate - Google Patents [patents.google.com]

- 6. api.pageplace.de [api.pageplace.de]

- 7. benchchem.com [benchchem.com]

- 8. EP3250625A1 - Continuous process for making polybutylene terephthalate using purified terephthalic acid and 1,4-butane diol - Google Patents [patents.google.com]

- 9. rheology.tripod.com [rheology.tripod.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Bis(4-hydroxybutyl) terephthalate as a Monomer for Polyesters

Introduction

This compound (BHBT) is a diester monomer that serves as a critical precursor in the synthesis of various polyesters, most notably poly(butylene terephthalate) (PBT).[1][2] Its bifunctional nature, characterized by two hydroxyl end groups, allows it to undergo polycondensation reactions to form high-molecular-weight polymers.[1] For researchers in materials science and polymer chemistry, BHBT is an essential building block for developing novel polymers with tailored properties. In the context of drug development and medical applications, polyesters derived from BHBT, such as PBT and its copolymers, are of interest due to their potential for use in medical devices, controlled drug delivery systems, and biodegradable plastics.[1][2] This guide provides a comprehensive technical overview of BHBT, covering its properties, synthesis, polymerization, and the characteristics of the resulting polyesters.

Properties of this compound (BHBT)

BHBT is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C16H22O6 | [3][4][5] |

| Molecular Weight | 310.34 g/mol | [3][4][5] |

| IUPAC Name | bis(4-hydroxybutyl) benzene-1,4-dicarboxylate | [1][3] |

| CAS Number | 23358-95-4 | [3][4] |

| Melting Point | 94 °C | [6] |

| Boiling Point (Predicted) | 483.1 ± 35.0 °C | [6] |

| Density (Predicted) | 1.196 ± 0.06 g/cm3 | [6] |

| Appearance | White to Off-White Solid | [7] |

Synthesis of this compound (BHBT)

BHBT can be synthesized through several routes, with the most common being the direct esterification of terephthalic acid with 1,4-butanediol and the transesterification of a terephthalate diester, such as dimethyl terephthalate (DMT) or bis(2-hydroxyethyl) terephthalate (BHET), with 1,4-butanediol.[1][4][8]

Direct Esterification

The direct esterification of terephthalic acid with an excess of 1,4-butanediol is a common industrial method for producing BHBT. The reaction is typically carried out at high temperatures and pressures in the presence of a catalyst.

Diagram 1: Synthesis of BHBT via Esterification.

Transesterification

BHBT can also be produced by the transesterification of BHET with 1,4-butanediol.[4] This process is particularly relevant in the context of recycling polyethylene terephthalate (PET), as BHET is a product of PET glycolysis. Various catalysts, such as zinc acetate and titanium isopropoxide, can be used to facilitate this reaction.[4]

Polymerization of BHBT to Poly(butylene terephthalate) (PBT)

The primary application of BHBT is as a monomer for the synthesis of PBT through a polycondensation reaction.[1][9] This process involves heating BHBT under high vacuum in the presence of a catalyst, leading to the formation of long polymer chains and the elimination of 1,4-butanediol as a byproduct.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Bis(hydroxybutyl) terephthalate | C16H22O6 | CID 11001391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Polybutylene terephthalate - Wikipedia [en.wikipedia.org]

- 7. Biochemical characterization of a polyethylene terephthalate hydrolase and design of high-throughput screening for its directed evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. api.pageplace.de [api.pageplace.de]

- 9. Synthesis, characterization and polycondensation of bis-(4-hydroxybutyl) terephthalate - Publications of the IAS Fellows [repository.ias.ac.in]

Spectroscopic and Synthetic Profile of Bis(4-hydroxybutyl) terephthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for Bis(4-hydroxybutyl) terephthalate (BHBT), a key monomer in the production of poly(butylene terephthalate) (PBT) and other polyesters. Due to the limited availability of experimentally verified spectra in publicly accessible literature, this guide combines reported data with predicted values and analytical information from closely related compounds to offer a valuable resource for researchers in polymer chemistry and material science.

Chemical Structure and Properties

This compound is a diester of terephthalic acid and 1,4-butanediol. Its chemical structure features a central aromatic ring and two terminal hydroxyl groups, making it a versatile building block for polymerization.

| Property | Value |

| Molecular Formula | C₁₆H₂₂O₆ |

| Molecular Weight | 310.34 g/mol [1] |

| CAS Number | 23358-95-4 |

| IUPAC Name | bis(4-hydroxybutyl) benzene-1,4-dicarboxylate[2] |

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Predicted data based on analogous compounds.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | s | 4H | Ar-H |

| ~4.35 | t | 4H | -COO-CH₂ - |

| ~3.65 | t | 4H | -CH₂ -OH |

| ~1.75 | m | 8H | -CH₂-CH₂ -CH₂ -CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Estimated chemical shifts based on the analysis of related terephthalate esters.

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C =O (ester) |

| ~134 | Ar-C (quaternary) |

| ~129 | Ar-C H |

| ~65 | -COO-C H₂- |

| ~62 | -C H₂-OH |

| ~25 | -CH₂-C H₂-C H₂-CH₂- |

IR (Infrared) Spectroscopy Data

The following data is based on a reported FTIR spectrum of BHBT produced from the glycolysis of PET wastes.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl) |

| ~2940, ~2870 | Medium | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ester) |

| ~1270 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (hydroxyl) |

| ~725 | Strong | Aromatic C-H bend |

MS (Mass Spectrometry) Data

Predicted fragmentation patterns based on the structure of BHBT.

| m/z | Interpretation |

| 310 | [M]⁺ (Molecular Ion) |

| 223 | [M - C₄H₉O₂]⁺ |

| 166 | [HOOC-C₆H₄-COOH]⁺ |

| 149 | [C₆H₄(CO)₂O]⁺ |

| 73 | [C₄H₉O]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the direct esterification of terephthalic acid with 1,4-butanediol.

Procedure:

-

An autoclave equipped with a stirrer and a distillation outlet is charged with terephthalic acid (1.00 mole) and 1,4-butanediol (2.00 moles).

-

A catalytic amount of a suitable catalyst, such as lithium acetate, is added to the mixture.

-

The autoclave is purged with nitrogen and pressurized to approximately 3 kg/cm ².

-

The reaction mixture is heated to 260 °C and maintained for 3 hours. During this time, water is removed by distillation.

-

After the reaction is complete, the product, this compound, is obtained.

General Protocol for NMR Spectroscopic Analysis

While a specific protocol for BHBT is not available, the following general procedure is applicable for terephthalate esters.

Procedure:

-

Dissolve a small amount of the purified this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra using appropriate software to perform phase and baseline corrections.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to the solvent peak or an internal standard (e.g., TMS).

General Protocol for IR Spectroscopic Analysis

Procedure:

-

Ensure the sample of this compound is dry.

-

For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the sample directly onto the ATR crystal.

-

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Protocol for Mass Spectrometric Analysis

Procedure:

-

Dissolve the this compound sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer. Depending on the instrument, techniques such as Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

-

Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

-

Analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

Caption: Chemical Structure of this compound.

Caption: Synthesis of this compound.

Caption: General workflow for spectroscopic characterization.

References

Solubility Profile of Bis(4-hydroxybutyl) terephthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bis(4-hydroxybutyl) terephthalate (BHBT), a key monomer in the synthesis of poly(butylene terephthalate) (PBT) and other polyesters. Due to a lack of publicly available quantitative solubility data for BHBT, this document offers estimated solubility information based on the known properties of its structural analogues, alongside detailed experimental protocols for determining its precise solubility in various common solvents.

Core Concepts and Estimated Solubility

To provide a practical reference, the following table presents an estimated solubility profile of BHBT in a range of common solvents. These estimations are derived from the known solubilities of its constituent precursor molecules, dimethyl terephthalate (DMT) and 1,4-butanediol. It is crucial to note that these are predictive values and should be confirmed by experimental analysis.

Table 1: Estimated Solubility of this compound (BHBT) in Common Solvents at Ambient Temperature (25 °C)

| Solvent Class | Solvent | Estimated Solubility | Rationale for Estimation |

| Alcohols | Methanol | Slightly Soluble | Qualitative data suggests slight solubility. The hydroxyl groups of BHBT can interact with methanol, but the large aromatic core limits high solubility. |

| Ethanol | Slightly Soluble | Similar to methanol, with a slight decrease in polarity which may marginally affect solubility. | |

| Halogenated | Chloroform | Slightly Soluble | Qualitative data indicates slight solubility. The polarity of chloroform is suitable for interacting with the ester linkages and the aromatic ring. |

| Dichloromethane | Slightly Soluble | Similar in polarity to chloroform, expected to exhibit comparable solubility. | |

| Ketones | Acetone | Sparingly Soluble to Slightly Soluble | Acetone's polarity may allow for some interaction with the ester and hydroxyl groups. |

| Esters | Ethyl Acetate | Sparingly Soluble | As an ester itself, some affinity is expected, but the overall polarity difference may limit solubility. |

| Ethers | Diethyl Ether | Sparingly Soluble to Insoluble | The low polarity of diethyl ether is unlikely to effectively solvate the polar hydroxyl groups of BHBT. |

| Tetrahydrofuran (THF) | Sparingly Soluble to Slightly Soluble | THF is more polar than diethyl ether and may show slightly better solvation. | |

| Aromatic | Toluene | Sparingly Soluble to Insoluble | While the aromatic ring of toluene can interact with the benzene ring of BHBT, the overall polarity mismatch with the hydroxyl groups will likely result in low solubility. |

| Aqueous | Water | Insoluble | The large non-polar aromatic core of BHBT is expected to make it insoluble in water, despite the presence of two hydroxyl groups. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental methodologies are recommended. These protocols are based on established techniques for determining the solubility of organic compounds.

Gravimetric Method

This classical method involves preparing a saturated solution of BHBT and then determining the mass of the dissolved solid in a known volume of the solvent.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of pure BHBT powder.

-

Equilibration: Add the excess BHBT to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a shaker flask in a water bath).

-

Agitation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, dry container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of BHBT).

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried BHBT residue.

-

Calculation: The solubility is calculated as the mass of the dissolved BHBT per volume of solvent (e.g., in g/100 mL or mg/L).

Spectroscopic Method (UV-Vis)

This method is suitable if BHBT exhibits a characteristic UV-Vis absorbance. A calibration curve must first be established.

Methodology:

-

Calibration Curve:

-

Prepare a series of standard solutions of BHBT of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve and determine the molar absorptivity.

-

-

Saturated Solution Preparation: Prepare a saturated solution of BHBT as described in the gravimetric method (Steps 1-4).

-

Dilution: Accurately dilute a known volume of the clear supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of BHBT in the diluted sample. Calculate the concentration in the original saturated solution, accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a solution.

Methodology:

-

Method Development:

-

Develop an HPLC method capable of separating BHBT from any potential impurities. A reverse-phase C18 column is often suitable for such compounds.

-

The mobile phase could consist of a mixture of acetonitrile or methanol and water.

-

A UV detector set to an appropriate wavelength (e.g., around 240 nm, characteristic for the terephthalate moiety) can be used for detection.

-

-

Calibration:

-

Prepare a series of standard solutions of BHBT of known concentrations.

-

Inject a fixed volume of each standard into the HPLC system and record the peak area.

-

Create a calibration curve by plotting peak area against concentration.

-

-

Sample Analysis:

-

Prepare a saturated solution of BHBT as described in the gravimetric method (Steps 1-4).

-

Inject a filtered aliquot of the supernatant (appropriately diluted if necessary) into the HPLC system.

-

-

Quantification: Determine the concentration of BHBT in the sample by comparing its peak area to the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and detailed methodologies for its experimental determination. Researchers are encouraged to use these protocols to generate precise data for their specific applications.

An In-depth Technical Guide to the Thermal Properties of Bis(4-hydroxybutyl) terephthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Bis(4-hydroxybutyl) terephthalate (BHBT), a key monomer in the synthesis of poly(butylene terephthalate) (PBT) and other polyesters. Understanding the thermal characteristics of BHBT is crucial for its application in polymer chemistry and materials science. This document outlines its melting and boiling points, provides detailed experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Core Thermal Properties

The thermal properties of a compound are fundamental to its processing and application. For this compound, the key thermal characteristics are its melting and boiling points.

Data Presentation

The following table summarizes the known quantitative data for the thermal properties of this compound.

| Thermal Property | Value | Notes |

| Melting Point | 94 °C | Experimentally determined. |

| Boiling Point | 483.1 ± 35.0 °C | Predicted value. |

Experimental Protocols

Detailed methodologies for the determination of the thermal properties of this compound are crucial for reproducibility and validation of results. Below are standard protocols for determining the melting point using Differential Scanning Calorimetry (DSC) and for assessing thermal stability and decomposition, which can inform the boiling point, using Thermogravimetric Analysis (TGA).

2.1. Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature.

-

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.

-

Sample Preparation: A small amount of this compound (typically 3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Experimental Conditions:

-

Purge Gas: Nitrogen, at a flow rate of 50 mL/min, to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 120 °C at a heating rate of 10 °C/min. This initial scan is to remove any thermal history of the sample.

-

Hold at 120 °C for 5 minutes to ensure complete melting.

-

Cool the sample from 120 °C to 25 °C at a rate of 10 °C/min.

-

Ramp the temperature from 25 °C to 120 °C at a heating rate of 10 °C/min. The melting point is determined from this second heating scan.

-

-

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the DSC thermogram from the second heating scan. The onset temperature of the melting peak is also often reported.

2.2. Assessment of Thermal Stability and Boiling Point via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It can be used to determine the thermal stability and decomposition profile of a substance, providing an indication of its boiling point.

-

Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Purge Gas: Nitrogen, at a flow rate of 50 mL/min, to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset temperature of significant weight loss provides an indication of the temperature at which the substance begins to vaporize or decompose. While TGA does not directly measure the boiling point, the temperature at which the rate of mass loss is at its maximum (from the derivative of the TGA curve, the DTG curve) can be correlated with the boiling point, especially for a pure substance that vaporizes without significant decomposition.

Mandatory Visualization

The following diagram illustrates the logical workflow for the determination of the thermal properties of this compound.

An In-depth Technical Guide to the Health and Safety of Bis(4-hydroxybutyl) terephthalate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for compliance purposes. Always refer to the manufacturer's SDS for the most current and comprehensive safety information.

Chemical Identification and Physical Properties

Bis(4-hydroxybutyl) terephthalate is a diester monomer primarily used as a precursor in the synthesis of polyesters, such as poly(butylene terephthalate) (PBT).[1] Its bifunctional nature, with hydroxyl groups at both ends, allows it to undergo polycondensation reactions.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4][5][6] |

| Synonyms | 1,4-Benzenedicarboxylic acid, bis(4-hydroxybutyl) ester; Terephthalic acid, bis(4-hydroxybutyl) ester | [7][8][9][10][11] |

| CAS Number | 24174-68-3 (Note: some sources cite 23358-95-4) | [1][7][8][9][10][12] |

| Molecular Formula | C16H22O6 | [1][7][8][9][10][13][14][15] |

| Molecular Weight | 310.34 g/mol | [7][8][9][10][11][13][14][15] |

| Appearance | White to Off-White Solid | [8][9] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO.[1][8] Slightly soluble in Methanol.[1] | [1][8] |

| Storage | Store at 2-8°C, protected from air and light.[8][9] Some suppliers recommend storage at -20°C.[1] | [1][8][9] |

Toxicological Data

A comprehensive search of publicly available literature and databases did not yield specific quantitative toxicological data (e.g., LD50, LC50) for this compound. Toxicological assessments often rely on data from structurally similar chemicals or the polymer it forms. For instance, Poly(butylene terephthalate) (PBT), for which this chemical is a monomer, is generally considered to have low toxicity.

Table 2: Summary of Toxicological Endpoints for this compound

| Toxicological Endpoint | Data | Classification |

| Acute Oral Toxicity | Data not available | Not classifiable |

| Acute Dermal Toxicity | Data not available | Not classifiable |

| Acute Inhalation Toxicity | Data not available | Not classifiable |

| Skin Corrosion/Irritation | Data not available | Not classifiable |

| Serious Eye Damage/Irritation | Data not available | Not classifiable |

| Respiratory or Skin Sensitization | Data not available | Not classifiable |

| Germ Cell Mutagenicity | Data not available | Not classifiable |

| Carcinogenicity | Data not available | Not classifiable |

| Reproductive Toxicity | Data not available | Not classifiable |

| STOT-Single Exposure | Data not available | Not classifiable |

| STOT-Repeated Exposure | Data not available | Not classifiable |

| Aspiration Hazard | Data not available | Not classifiable |

STOT: Specific Target Organ Toxicity

While no specific data was found for this compound, some Safety Data Sheets for related chemicals, such as Dibutyl terephthalate, indicate potential hazards including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[16] However, it is crucial to note that this information is for a different, though structurally related, compound and may not be representative of this compound's toxicological profile.

Hazard Identification and GHS Classification

Based on available Safety Data Sheets for similar terephthalate compounds, a generic hazard identification workflow can be conceptualized. However, for this compound itself, many sources state it is not a hazardous substance or mixture.[17][18]

Caption: Generalized workflow for hazard identification and GHS classification.

Experimental Protocols for Key Toxicological Assays

While specific studies on this compound are not publicly available, the following sections detail the standard OECD guidelines for key toxicological endpoints. These protocols represent the methodologies that would be employed to generate the necessary safety data.

Acute Dermal Irritation/Corrosion (OECD 404)

This test provides information on the potential health hazards arising from the dermal application of a substance.

Caption: Experimental workflow for the OECD 404 acute dermal irritation test.[7][17][19]

Methodology:

-

Preliminary Assessment: An in vitro skin irritation test (OECD 439) is performed first to determine if in vivo testing is necessary.[17]

-

Animal Model: The albino rabbit is the preferred species.[7]

-

Test Substance Application: A single dose of 0.5 g (solid) or 0.5 mL (liquid) of the test substance is applied to a small area of skin (approximately 6 cm²).[7]

-

Exposure: The application site is covered with a semi-occlusive dressing for a 4-hour exposure period.[7]

-

Observation: After removal of the dressing, the skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours) and can be observed for up to 14 days.[7]

-

Scoring and Evaluation: The severity of the dermal reactions is scored, and the reversibility of any lesions is evaluated to determine the irritation potential.[7][17]

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause irritation or corrosion upon application to the eye.

Caption: Experimental workflow for the OECD 405 acute eye irritation test.[3][12][13][20]

Methodology:

-

Initial Considerations: A weight-of-the-evidence analysis of existing data (including in vitro results, pH, and data on related substances) is performed to avoid unnecessary animal testing.[3][13]

-

Animal Model: The albino rabbit is the recommended species.[12][20]

-

Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[3][20]

-

Observation Period: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[20]

-

Scoring and Evaluation: Lesions of the cornea, iris, and conjunctiva are scored to assess the degree of irritation. The reversibility of the effects is also evaluated.[3][13]

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical, i.e., its ability to induce gene mutations.

Caption: Experimental workflow for the OECD 471 bacterial reverse mutation (Ames) test.[2][11][16][21][22]

Methodology:

-

Test System: The assay uses several strains of Salmonella typhimurium and/or Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine or tryptophan).[2]

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver enzymes).[2][16] The S9 mix simulates mammalian metabolism.[16]

-

Principle: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, restoring their ability to synthesize the required amino acid.

-

Detection: These mutated bacteria (revertants) will then be able to grow on a minimal agar medium that lacks the specific amino acid.[2]

-

Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies that is significantly higher (typically 2-3 times) than the number in the negative (solvent) control plates.[16]

Ecotoxicological Data

No specific ecotoxicological data for this compound was identified in the conducted searches. The environmental fate and effects of terephthalate esters are generally dependent on their specific structure, molecular weight, and water solubility.[8][16] Lower molecular weight phthalates tend to be more water-soluble and may exhibit higher aquatic toxicity.[16]

Table 3: Summary of Ecotoxicological Endpoints for this compound

| Ecotoxicological Endpoint | Data |

| Acute Toxicity to Fish (LC50) | Data not available |

| Acute Toxicity to Aquatic Invertebrates (e.g., Daphnia magna, EC50) | Data not available |

| Toxicity to Aquatic Algae (EC50) | Data not available |

| Biodegradation | Data not available. Terephthalate esters are generally subject to biodegradation in soil and aquatic environments.[17] |

| Bioaccumulation Potential | Data not available |

| Mobility in Soil | Data not available |

Handling, Storage, and First Aid

Handling and Storage

-

Handling: Avoid formation of dust and aerosols.[16] Provide appropriate exhaust ventilation at places where dust is formed.[16] Avoid contact with skin and eyes.[16]

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage is often refrigerated at 2-8°C.[8][9]

Exposure Controls and Personal Protection

-

Eye/Face Protection: Use safety glasses with side-shields or a face shield.[16]

-

Skin Protection: Handle with gloves. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[16]

-

Respiratory Protection: For nuisance exposures or where dust is generated, use a particle respirator.[16][18]

-

Hygiene Measures: Change contaminated clothing and wash hands after working with the substance.[17][18]

First-Aid Measures

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a doctor.[7][17][18]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation develops.[7][16][17][18]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor. Remove contact lenses if present and easy to do.[7][16][17][18]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7][16][17][18]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: Combustible.[17][18] In the event of a fire, hazardous combustion gases or vapors may be formed.[18] The substance, when finely distributed and whirled up, may have the potential for a dust explosion.[17][18]

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[7][16][17][18]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, gas, or dust. Ensure adequate ventilation.[7][16]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7][17][18]

-

Methods for Cleaning Up: Collect and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[7][16][17][18]

Stability and Reactivity

-

Reactivity: In a finely distributed form, there is a potential for dust explosion, which is common for flammable organic substances.[17][18]

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[18]

-

Hazardous Reactions: No hazardous reactions are expected under normal processing.

Conclusion

This compound is a key monomer in the polymer industry. While general handling and safety precautions are available, there is a significant lack of publicly accessible, quantitative data regarding its specific toxicological and ecotoxicological properties. The information presented in this guide is based on general principles of chemical safety, data from analogous compounds, and standardized testing protocols. Researchers and professionals must exercise caution and refer to the supplier-specific Safety Data Sheet for definitive guidance. The absence of comprehensive data highlights an area where further research is needed to fully characterize the health and safety profile of this chemical.

References

- 1. ENVIRONMENTAL [oasis-lmc.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Algal EC50 toxicity data - ECETOC [ecetoc.org]

- 4. Toxicological review and oral risk assessment of terephthalic acid (TPA) and its esters: A category approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The chronic effects of polyethylene terephthalate and biodegradable polyhydroxybutyrate microplastics on Daphniamagna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cpsc.gov [cpsc.gov]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. www2.mst.dk [www2.mst.dk]

- 13. The environmental fate of phthalate esters: A literature review | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Bis(hydroxybutyl) terephthalate | C16H22O6 | CID 11001391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Environmental fate and aquatic toxicology studies on phthalate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. unece.org [unece.org]

- 21. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 22. thescipub.com [thescipub.com]

Bis(4-hydroxybutyl) terephthalate applications in biodegradable polymers

An In-depth Technical Guide on the Applications of Bis(4-hydroxybutyl) terephthalate in Biodegradable Polymers

Introduction

This compound (B4HT), also known as bis(4-hydroxybutyl) benzene-1,4-dicarboxylate, is a diester monomer crucial in the field of polymer chemistry.[1] Its primary significance lies in its role as a key precursor for the synthesis of various polyesters, most notably poly(butylene terephthalate) (PBT) and biodegradable aliphatic-aromatic copolyesters like poly(butylene adipate-co-terephthalate) (PBAT).[1] The bifunctional nature of B4HT, with its two terminal hydroxyl groups, allows it to undergo polycondensation reactions with diacids or their derivatives, forming the structural backbone of these polymers.[1]

The growing demand for sustainable and environmentally friendly materials has propelled research into biodegradable polymers. B4HT is a central component in creating copolyesters that balance desirable mechanical properties, such as flexibility and strength, with the ability to biodegrade. This guide provides a comprehensive overview of B4HT's synthesis, its application in biodegradable polymers, and the properties and degradation mechanisms of these materials, intended for researchers and professionals in materials science and drug development.

Synthesis of this compound (B4HT)

B4HT is primarily synthesized through two main routes: direct esterification of terephthalic acid (TPA) with 1,4-butanediol (BDO), or transesterification, often starting from dimethyl terephthalate (DMT) or recycled poly(ethylene terephthalate) (PET) waste.[2]

Direct Esterification

This method involves the reaction of terephthalic acid with an excess of 1,4-butanediol at high temperatures (180-260°C).[3][4] The reaction produces B4HT and water as a byproduct, which is continuously removed to drive the reaction to completion.[3]

Transesterification

Transesterification is an alternative route that can utilize different starting materials:

-

From Dimethyl Terephthalate (DMT): DMT is reacted with 1,4-butanediol, producing B4HT and methanol. This process is also carried out at elevated temperatures.[2]

-

From Recycled PET: A sustainable approach involves the chemical recycling of PET waste through glycolysis.[1] PET is first broken down using ethylene glycol into bis(2-hydroxyethyl) terephthalate (BHET). BHET then undergoes a transesterification reaction with 1,4-butanediol to yield B4HT.[1][5] This method not only provides a route to B4HT but also offers a valuable solution for plastic waste management.[1]

Catalysts are essential for achieving efficient synthesis. Common catalysts include titanium compounds like tetrabutyl titanate (TBT) and titanium isopropoxide, as well as acetates of zinc, lithium, and other metals.[1][3][4][6] Titanium isopropoxide, in particular, has shown high activity at elevated temperatures, achieving high conversion rates.[1][6]

Application in Biodegradable Copolymers: PBAT

B4HT is a fundamental building block for poly(butylene adipate-co-terephthalate) (PBAT), a biodegradable and compostable aliphatic-aromatic copolyester.[1][7] PBAT is synthesized via polycondensation of B4HT, adipic acid, and 1,4-butanediol. The random incorporation of rigid terephthalate units (from B4HT) and flexible adipate units gives PBAT a unique combination of properties. It possesses good ductility, flexibility, heat resistance, and impact strength, making it a promising green alternative to conventional plastics like polyethylene.[8]

The ratio of the aliphatic (butylene adipate) to aromatic (butylene terephthalate) segments can be tailored to optimize the polymer's mechanical properties and biodegradation rate.[9] The presence of ester bonds in both the aliphatic and aromatic portions of the polymer chain makes it susceptible to hydrolysis, which is the primary mechanism of its degradation.[8][10]

Properties of B4HT-Based Polymers

The properties of polymers derived from B4HT, such as PBT, PBAT, and poly(butylene succinate) (PBS), vary significantly. PBT is a semi-crystalline engineering thermoplastic with high strength and stiffness, while PBAT is known for its flexibility and ductility.[3][11] The introduction of aliphatic units into the polyester backbone, as in PBAT, generally lowers the melting point and glass transition temperature while increasing flexibility and biodegradability compared to purely aromatic polyesters like PBT.

Quantitative Data Summary

The following tables summarize key quantitative properties for PBT, PBAT, and PBS based on available literature.

Table 1: Thermal Properties

| Property | PBT | PBAT | PBS |

|---|---|---|---|

| Melting Temperature (Tm) | 223 - 230 °C[3] | 121 °C[11] | 87 °C[11] |

| Glass Transition Temp. (Tg) | 40 - 50 °C[3] | -28 °C[11] | Not Observed[11] |

Table 2: Mechanical Properties

| Property | PBT | PBAT | PBS |

|---|---|---|---|

| Young's Modulus | - | ~52 MPa[12][13] | ~377 MPa[12][13] |

| Tensile Strength | - | 17.1 MPa[11] | 35.0 MPa[11] |

| Elongation at Break | - | Very High[14] | 10.2%[14] |

Table 3: Physical Properties

| Property | PBT | PBAT | PBS |

|---|---|---|---|

| Density (at 23 °C) | 1.310 g/cm³[3] | - | - |

| Intrinsic Viscosity | 0.7 - 1.3 dL/g[3] | - | - |

| Water Absorption (24h) | 0.06 wt%[3] | - | - |

Biodegradation of B4HT-Containing Polymers

The biodegradability of copolyesters like PBAT is primarily attributed to enzymatic hydrolysis of their ester bonds.[8] While the aliphatic (butylene adipate) segments are more readily degraded by microorganisms, the aromatic (butylene terephthalate) segments are more resistant.[15] However, the random copolymer structure allows enzymes to access and cleave the ester linkages throughout the polymer chain.

Several types of enzymes, including lipases, cutinases, and esterases, are capable of degrading PBAT.[15] For instance, lipase B from Candida antarctica (CALB) has been shown to effectively degrade PBAT, causing significant mass loss over a period of days.[10][16] The degradation process breaks down the polymer into smaller oligomers and monomers, such as B4HT, mono(4-hydroxybutyl) terephthalate (MHBT), terephthalic acid, and adipic acid.[15] These smaller molecules can then be metabolized by microorganisms.

Studies have shown that under controlled composting conditions, PBAT can achieve significant biodegradation. The rate of degradation is influenced by factors such as temperature, humidity, microbial activity, and the polymer's specific composition and crystallinity.[17] Importantly, research indicates that the degradation products of PBAT do not have a toxic effect on plant growth, making it suitable for applications like agricultural mulch films.[10]

Experimental Protocols

This section provides generalized methodologies for the synthesis and characterization of B4HT and its polymers.

Protocol 1: Synthesis of B4HT via Direct Esterification

-

Materials: Terephthalic acid (TPA), 1,4-butanediol (BDO) (e.g., 2:1 molar ratio of BDO to TPA), catalyst (e.g., lithium acetate or a titanium-based catalyst).[3][4]

-

Equipment: A stirred-glass reactor or autoclave equipped with a stirrer, nitrogen inlet, and a distillation outlet.[4]

-

Procedure:

-

Charge the reactor with TPA, BDO, and the catalyst.[4]

-

Purge the system with an inert gas like nitrogen.[3]

-

Heat the mixture under stirring to a temperature between 180°C and 260°C.[3][4]

-

Continuously remove the water formed as a byproduct through the distillation outlet to drive the reaction forward.[3]

-

Maintain the reaction for several hours (e.g., 3 hours) until the theoretical amount of water has been collected.[4]

-

The resulting product, B4HT, can be purified for subsequent polymerization steps.

-

Protocol 2: Synthesis of PBAT via Polycondensation

-

Materials: B4HT, adipic acid, 1,4-butanediol, polycondensation catalyst (e.g., tetrabutyl titanate).

-

Equipment: High-vacuum, high-temperature polymerization reactor.

-

Procedure:

-

Esterification Stage: Charge the monomers (B4HT, adipic acid, BDO) and catalyst into the reactor. Heat the mixture (e.g., 180-240°C) under a nitrogen atmosphere to form low molecular weight oligomers, removing water byproduct.[3]

-

Polycondensation Stage: Increase the temperature to 240-260°C.[3]

-

Gradually apply a high vacuum (e.g., below 1 mmHg) to the system.[3]

-

Continue the reaction under vacuum to facilitate the removal of excess BDO and other volatile byproducts, thereby increasing the polymer's molecular weight.[3]

-

Monitor the melt viscosity. The reaction is complete when the desired viscosity (indicative of the target molecular weight) is achieved, which can take 2-4 hours.[3]

-

Extrude and pelletize the resulting PBAT polymer.

-

Protocol 3: Enzymatic Degradation Assay

-

Materials: PBAT film samples of known weight, phosphate buffer solution (pH ~7.4), purified enzyme (e.g., Lipase B from Candida antarctica), incubator.

-

Procedure:

-

Prepare a buffered solution containing the enzyme at a specified concentration.

-

Immerse pre-weighed PBAT film samples in the enzyme solution. A control sample should be placed in a buffer solution without the enzyme.

-

Incubate the samples at a constant temperature (e.g., 37°C or 50°C) for a set period (e.g., 12-15 days).[8][10][16]

-

At regular intervals, remove the samples, wash them with distilled water to remove residual enzyme and buffer, and dry them thoroughly in a vacuum oven until a constant weight is achieved.

-

Calculate the percentage of weight loss over time.[16]

-

The morphology and chemical structure of the degraded films can be further analyzed using techniques like Scanning Electron Microscopy (SEM), Fourier Transform Infrared Spectroscopy (FTIR), and Thermal Gravimetric Analysis (TGA) to observe surface erosion and changes in chemical bonds and thermal stability.[10][16]

-

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. api.pageplace.de [api.pageplace.de]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. WO2024112099A1 - Recycled bis(4-hydroxybutyl)terephthalate, method for preparing same, and polyester resin using same - Google Patents [patents.google.com]

- 6. Synthesis, characterization and polycondensation of bis-(4-hydroxybutyl) terephthalate - Publications of the IAS Fellows [repository.ias.ac.in]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic degradation of poly (butylene adipate co-terephthalate) (PBAT) copolymer using lipase B from Candida antarctica (CALB) and effect of PBAT on plant growth | springerprofessional.de [springerprofessional.de]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. li02.tci-thaijo.org [li02.tci-thaijo.org]

- 14. Properties of Biodegradable Films Based on Poly(butylene Succinate) (PBS) and Poly(butylene Adipate-co-Terephthalate) (PBAT) Blends | MDPI [mdpi.com]

- 15. Microorganisms and enzymes involved in polybutylene adipate terephthalate biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. iob.ntu.edu.tw [iob.ntu.edu.tw]

A Technical Guide to the Depolymerization of Polybutylene Terephthalate (PBT) for the Synthesis of Bis(4-hydroxybutyl) terephthalate (BHBT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical depolymerization of polybutylene terephthalate (PBT) to yield bis(4-hydroxybutyl) terephthalate (BHBT), a valuable monomer for the synthesis of PBT and other polyesters. The document details the primary chemical recycling methods, including glycolysis, hydrolysis, and methanolysis, with a strong focus on providing detailed experimental protocols and quantitative data to support laboratory research and development. The guide also includes a comparative analysis of the different depolymerization strategies and outlines methods for the purification and characterization of the resulting BHBT. Visual diagrams are provided to illustrate key processes and decision-making frameworks.

Introduction